

Unveiling Disulfiram Impurity 1-d10: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Disulfiram impurity 1-d10

Cat. No.: B12416502

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This technical guide provides a comprehensive overview of **Disulfiram impurity 1-d10**, a critical component in the analytical and pharmacokinetic evaluation of the drug Disulfiram. Designed for researchers, scientists, and professionals in drug development, this document details the impurity's chemical identity, its role as an internal standard, and methodologies for its use.

Core Identity and Physicochemical Data

Disulfiram impurity 1-d10 is the deuterium-labeled analog of Disulfiram Impurity 1, which is chemically known as S-Methyl-N,N-diethyldithiocarbamate. The "d10" designation indicates that the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, as it is chemically identical to the non-labeled impurity but has a distinct, higher mass.^{[1][2]}

The primary application of **Disulfiram impurity 1-d10** is to ensure the accuracy and precision of quantitative analyses of Disulfiram and its metabolites in biological matrices.^[1] By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, leading to more reliable data.

A summary of the key quantitative data for **Disulfiram impurity 1-d10** and its non-labeled counterpart is presented in Table 1.

Property	Disulfiram Impurity 1-d10	Disulfiram Impurity 1
IUPAC Name	Methyl N,N-bis(pentadeuterioethyl)carbamodithioate[1]	S-Methyl-N,N-diethyldithiocarbamate[2]
Synonyms	Methyl (Diethyl-d10)dithiocarbamate; N,N-Diethylcarbamodithioic Acid Methyl Ester-d10[1]	Methyl Diethylcarbamodithioate[2]
Molecular Formula	C6H3D10NS2[3]	C6H13NS2[2]
Molecular Weight	173.42 g/mol [3]	163.30 g/mol [2]
CAS Number (non-labeled)	686-07-7[3][2]	686-07-7

Proposed Synthesis Protocol

While a specific, detailed synthesis protocol for **Disulfiram impurity 1-d10** is not readily available in published literature, a plausible synthetic route can be proposed based on established chemical reactions for the formation of dithiocarbamates. The synthesis would likely involve a three-step process starting from commercially available deuterated diethylamine.

Step 1: Formation of the Dithiocarbamate Salt

Deuterated diethylamine ((C2D5)2NH) is reacted with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding deuterated sodium or potassium diethyldithiocarbamate salt.

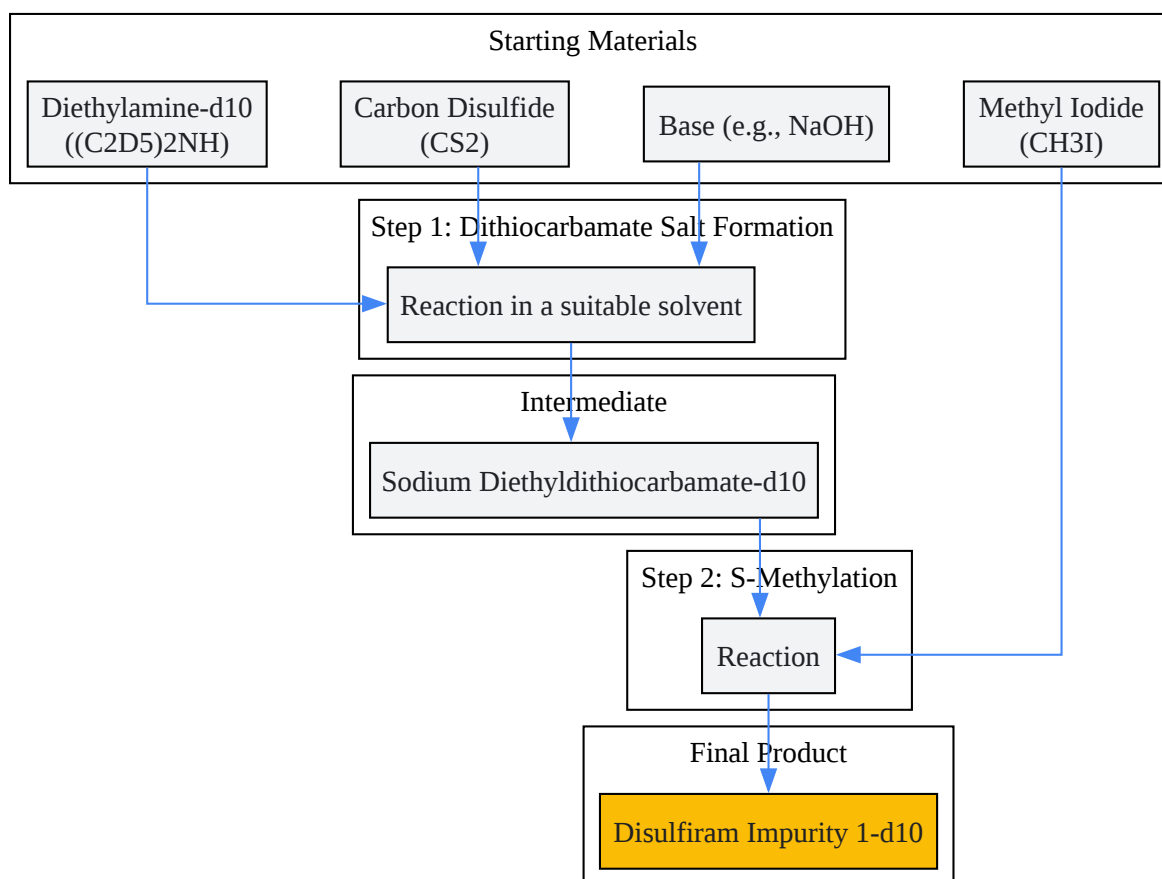
Step 2: S-Methylation

The resulting deuterated diethyldithiocarbamate salt is then reacted with a methylating agent, such as methyl iodide (CH3I), to introduce the S-methyl group.

Step 3: Purification

The final product, **Disulfiram impurity 1-d10**, would be purified from the reaction mixture using standard techniques such as extraction and chromatography.

A visual representation of this proposed synthesis workflow is provided in the diagram below.



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Proposed Synthesis Workflow for **Disulfiram Impurity 1-d10**

Analytical Methodology: A Case Study with the Non-Deuterated Analog

A detailed experimental protocol for the quantification of the non-deuterated analog of Disulfiram impurity 1 (S-Methyl-N,N-Diethylthiocarbamate) in human plasma has been published and can be adapted for use with the d10-labeled internal standard. This method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

3.1. Sample Preparation: Solid-Phase Extraction

- To 500 μ L of human plasma, add a known amount of the internal standard (**Disulfiram impurity 1-d10**) solution.
- Vortex the sample and centrifuge.
- Load the supernatant onto a preconditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge with water and a low-concentration organic solvent (e.g., 1% methanol in water).
- Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol).
- Dilute the eluent with water before injection.

3.2. Chromatographic Separation

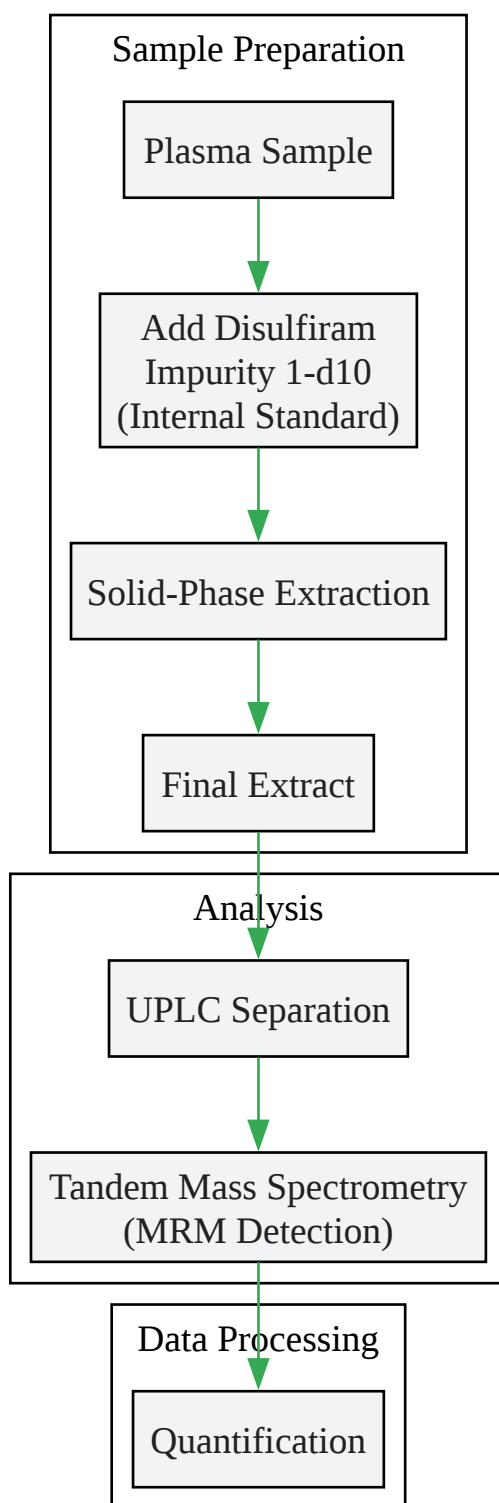
- Chromatographic System: A reverse-phase UPLC system.
- Column: A C18 stationary phase is typically used.
- Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid).
- Flow Rate: A flow rate suitable for the UPLC column dimensions.
- Injection Volume: A small injection volume (e.g., 5-15 μ L).

3.3. Mass Spectrometric Detection

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection Method: Multiple Reaction Monitoring (MRM). The mass transitions for both the analyte (Disulfiram Impurity 1) and the internal standard (**Disulfiram Impurity 1-d10**) are monitored.

The following diagram illustrates the analytical workflow.



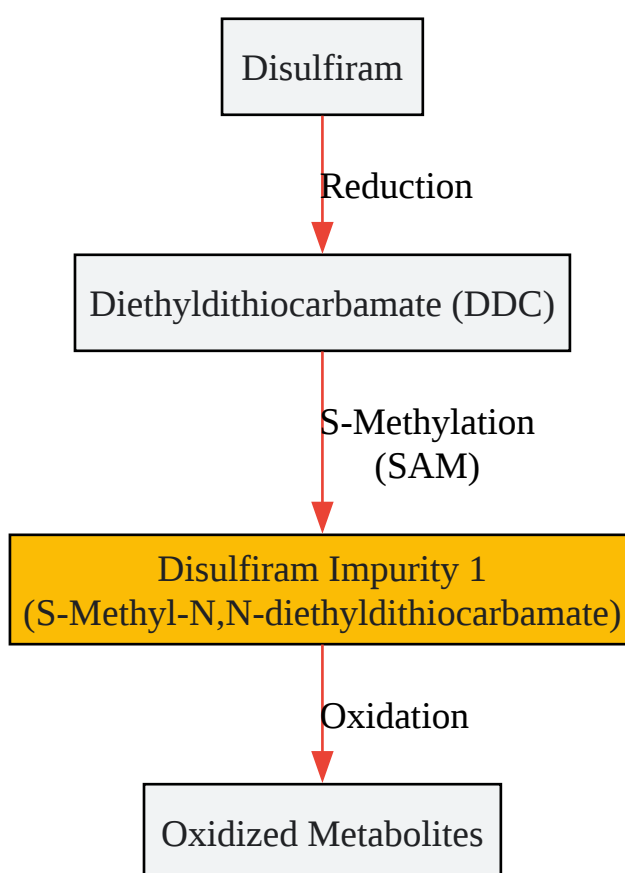
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Analytical Workflow for Quantification of Disulfiram Impurity 1

Metabolic Context of Disulfiram Impurity 1

Disulfiram undergoes extensive metabolism in the body. A key metabolic pathway involves the reduction of Disulfiram to two molecules of diethyldithiocarbamate (DDC). DDC is then S-methylated by S-adenosyl-L-methionine (SAM) to form S-Methyl-N,N-diethyldithiocarbamate, which is Disulfiram Impurity 1. This metabolite can be further oxidized. Understanding this pathway is crucial for interpreting pharmacokinetic data.

The metabolic pathway leading to the formation of Disulfiram Impurity 1 is depicted below.



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Metabolic Formation of Disulfiram Impurity 1

Conclusion

Disulfiram impurity 1-d10 is an indispensable tool for the accurate quantification of its non-deuterated counterpart in biological samples. This technical guide provides a foundational understanding of its properties, a proposed synthetic route, and a robust analytical

methodology. For researchers engaged in the study of Disulfiram, the use of this deuterated internal standard is highly recommended to ensure the integrity and reliability of pharmacokinetic and metabolic data.

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